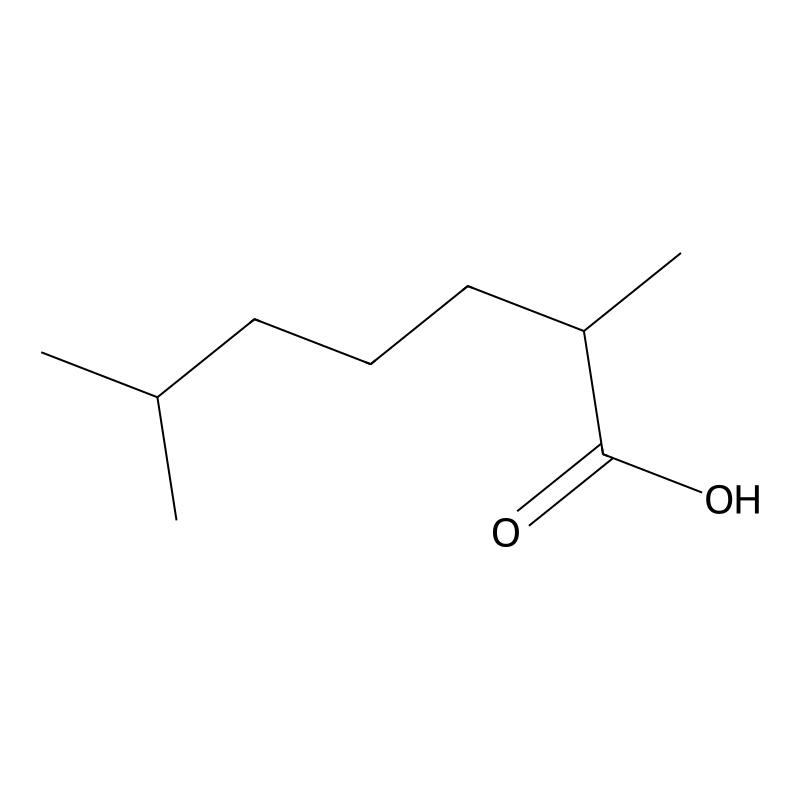

2,6-Dimethylheptanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmaceutical Chemistry

Specific Scientific Field:- Case Study: For instance, the enantioselective synthesis of ®-(-)-2,6-dimethylheptanoic acid was achieved using the DiTOX asymmetric building block. This approach demonstrated the feasibility of utilizing the compound in drug development .

Biochemistry and Metabolism

Specific Scientific Field:- Hydrocarbon Degradation: The metabolic pathways of hydrocarbon degradation have been elucidated by identifying metabolites in cell-free extracts. For example, during tetradecane oxidation, 2,6-Dimethylheptanoic acid and related compounds were detected, indicating a monoterminal degradation pathway of n-alkanes .

Lipid Research

Specific Scientific Field:2,6-Dimethylheptanoic acid is a branched-chain fatty acid with the molecular formula and a molecular weight of approximately 158.24 g/mol. It is characterized by the presence of two methyl groups at the second and sixth carbon positions of the heptanoic acid backbone, which contributes to its unique chemical properties and biological activities. This compound is classified as a Bronsted acid, meaning it can donate protons in

- Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to alcohols with reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The carboxyl group can be replaced by other functional groups through substitution reactions, often using thionyl chloride to convert it to an acyl chloride.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Thionyl chloride for acyl chloride formation.

2,6-Dimethylheptanoic acid plays a significant role in various biochemical processes. It is involved in the metabolism of fatty acids and interacts with enzymes such as carnitine octanoyltransferase, facilitating its conversion into acylcarnitine for transport into mitochondria for further oxidation. This compound has been shown to enhance the profile of tricarboxylic acid cycle intermediates in cells with deficiencies in mitochondrial fatty acid β-oxidation . Additionally, it exhibits inhibitory effects on certain bacterial growth, making it relevant in microbiological studies .

Synthetic Routes

Several methods exist for synthesizing 2,6-dimethylheptanoic acid:

- Alkylation Method: One common approach involves the alkylation of heptanoic acid with methyl iodide in the presence of a strong base like sodium hydride.

- Industrial Production: In industrial settings, continuous flow reactors are often used to ensure consistent quality and yield during large-scale production .

2,6-Dimethylheptanoic acid is utilized across various fields:

- Biochemical Research: It serves as a substrate in enzymatic reactions and helps study metabolic pathways.

- Microbiology: Its antibacterial properties make it useful for inhibiting specific bacterial strains.

- Chemical Synthesis: It acts as a building block for synthesizing other chemical compounds and intermediates .

Studies have shown that 2,6-dimethylheptanoic acid interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways. Its role as a substrate for carnitine octanoyltransferase highlights its importance in mitochondrial function and fatty acid metabolism. Additionally, its effects on gene expression suggest potential applications in therapeutic contexts .

Similar CompoundsCompound Name Structure Description Key Differences Heptanoic Acid Straight-chain fatty acid without methyl substitutions Lacks methyl groups at positions 2 and 6 Octanoic Acid Longer carbon chain (C8) Different reactivity due to chain length 3-Methylheptanoic Acid Methyl group at position 3 Different branching pattern affecting properties

Uniqueness

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| Heptanoic Acid | Straight-chain fatty acid without methyl substitutions | Lacks methyl groups at positions 2 and 6 |

| Octanoic Acid | Longer carbon chain (C8) | Different reactivity due to chain length |

| 3-Methylheptanoic Acid | Methyl group at position 3 | Different branching pattern affecting properties |

The unique branched structure of 2,6-dimethylheptanoic acid imparts distinct chemical and biological properties compared to its linear counterparts. Its ability to inhibit specific bacterial growth while serving as a substrate for enzymatic reactions makes it particularly valuable in both research and industrial applications .